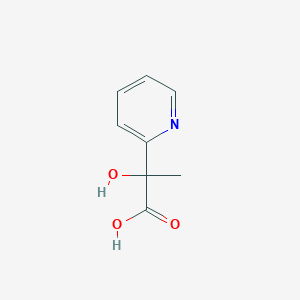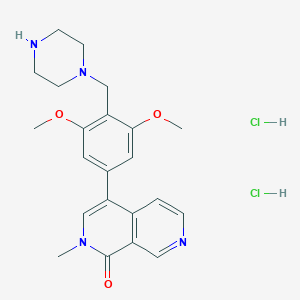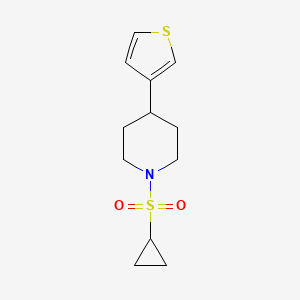![molecular formula C18H13ClN2O2S B2624319 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 454473-77-9](/img/structure/B2624319.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a benzenecarbonitrile group, and a sulfonyl group attached to a 4-chlorophenyl group. Further structural analysis would require more specific data such as crystallographic or spectroscopic data.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional data.科学研究应用
CSP-PYB has been studied for its potential use in a variety of scientific research applications. It has been shown to act as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which could make it useful in the treatment of inflammation and pain. Additionally, CSP-PYB has been studied for its potential use in the treatment of anxiety and depression, as well as for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
作用机制
CSP-PYB acts as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which is a G protein-coupled receptor that is involved in the regulation of inflammation and pain. When CSP-PYB binds to the this compound receptor, it triggers a cascade of events that leads to the activation of the receptor and the subsequent activation of downstream signaling pathways. These downstream signaling pathways are responsible for the anti-inflammatory and analgesic effects of CSP-PYB.
Biochemical and Physiological Effects
CSP-PYB has been shown to have a variety of biochemical and physiological effects. In animal models, CSP-PYB has been shown to reduce inflammation and pain, as well as to reduce anxiety and depression-like behaviors. Additionally, CSP-PYB has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models.
实验室实验的优点和局限性
CSP-PYB has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate in the laboratory. Additionally, CSP-PYB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various diseases and disorders. However, there are some limitations to the use of CSP-PYB in laboratory experiments. For example, CSP-PYB is a relatively new compound, so there is still a lack of detailed information about its pharmacokinetics and pharmacodynamics.
未来方向
There are a variety of potential future directions for the study of CSP-PYB. First, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CSP-PYB. Additionally, further research is needed to explore the potential therapeutic applications of CSP-PYB, such as its use in the treatment of inflammation, pain, anxiety, depression, and neurological disorders. Finally, further research is needed to explore the potential toxicity of CSP-PYB and to identify any potential adverse effects.
合成方法
CSP-PYB was synthesized by a two-step synthesis method. The first step involved the preparation of the pyrrole derivative, followed by the second step, which involved the condensation of the pyrrole derivative with 4-chlorophenylsulfonylmethylbenzene. The reaction was carried out in a methanol-water mixture at room temperature and the product was isolated in a yield of about 70%.
属性
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-16-4-6-17(7-5-16)24(22,23)13-15-11-14(12-20)3-8-18(15)21-9-1-2-10-21/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWUCRUBQBSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C#N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2624237.png)
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)




![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)